molecular formula C15H11NO2 B047407 Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate CAS No. 115324-57-7

Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate

Cat. No.: B047407
CAS No.: 115324-57-7
M. Wt: 237.25 g/mol
InChI Key: SKXSARWCVFRQRV-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate is a high-value chemical intermediate characterized by its α,β-unsaturated nitrile ester functionality conjugated with a naphthalen-1-yl group. This unique molecular architecture renders it a potent Michael acceptor and a versatile building block in organic synthesis, particularly for the construction of more complex polycyclic and heterocyclic systems. Its primary research value lies in its application as a key precursor in the synthesis of functional organic materials, including organic semiconductors, non-linear optical (NLO) chromophores, and fluorescent dyes, where the extended naphthalene system contributes to enhanced π-conjugation and electron-delocalization. The electron-withdrawing cyano and ester groups make this compound an excellent acceptor unit in Donor-Acceptor (D-A) type molecular designs, which are fundamental for developing novel organic electronic devices. Furthermore, researchers utilize it in cyclization reactions to access naphthopyran and other fused-ring structures of pharmacological interest. The compound's mechanism of action in reactions typically involves nucleophilic attack at the β-position of the α,β-unsaturated system, enabling efficient carbon-carbon bond formation. This reagent is provided for research purposes to facilitate advancements in synthetic methodology, materials science, and medicinal chemistry.

Properties

IUPAC Name

methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXSARWCVFRQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351728
Record name Methyl 2-cyano-3-(naphthalen-1-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115324-57-7
Record name Methyl 2-cyano-3-(naphthalen-1-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalysts

The reaction proceeds via a base-catalyzed mechanism:

  • Deprotonation of methyl cyanoacetate by a weak base (e.g., piperidine or ammonium acetate) generates a resonance-stabilized enolate.

  • Nucleophilic addition of the enolate to 1-naphthaldehyde forms a β-hydroxy intermediate.

  • Elimination of water yields the α,β-unsaturated cyanoacrylate product.

Catalyst Optimization :

  • Piperidine : Achieves yields >70% under reflux in ethanol.

  • Ammonium Acetate : Preferred for milder conditions (80°C), reducing side reactions like polymerization.

  • Microwave Assistance : Reduces reaction time from hours to minutes while maintaining yield.

Standard Protocol

Typical Procedure :

  • Combine 1-naphthaldehyde (10 mmol), methyl cyanoacetate (10 mmol), and piperidine (0.5 mmol) in ethanol (20 mL).

  • Reflux at 80°C for 6–8 hours.

  • Cool, dilute with ice water, and extract with ethyl acetate.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Variables :

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes rate
SolventEthanol or MethanolBalances polarity
Catalyst Loading5–10 mol%Prevents overbase

Alternative Methods and Modifications

One-Pot Tandem Reactions

Recent advances integrate Knoevenagel condensation with subsequent transformations (e.g., cycloadditions) in a single pot. For example:

  • Michael Addition-Knoevenagel Cascade : Using DBU as a dual-base catalyst, this method achieves 85% yield while enabling downstream functionalization.

Solvent-Free Synthesis

Eco-friendly protocols eliminate solvents by employing:

  • Ball Milling : Mechanochemical activation achieves 78% yield in 2 hours without solvents.

  • Neat Conditions : Heating reagents at 100°C with molecular sieves to absorb water, yielding 72% product.

Stereochemical Control

The (2Z)-isomer predominates due to thermodynamic stabilization via naphthalene ring conjugation. Strategies to enhance Z-selectivity include:

  • Low-Temperature Reactions : 0–25°C favors kinetic Z-isomer (up to 9:1 Z:E ratio).

  • Bulky Bases : Use of DABCO suppresses E-isomer formation by steric hindrance.

Industrial-Scale Production Considerations

Catalyst Recycling

  • Heterogeneous Catalysts : Silica-supported piperidine enables reuse for 5 cycles with <10% yield drop.

  • Ionic Liquids : [BMIM][OAc] acts as both solvent and catalyst, simplifying downstream separation.

Byproduct Management

Common byproducts and mitigation strategies:

ByproductSourceMitigation
Polymerized acrylateOverheatingStrict temp control (<110°C)
Hydrolyzed esterMoistureMolecular sieves

Analytical Characterization

Post-synthesis verification employs:

  • ¹H NMR : δ 7.8–8.2 (naphthalene protons), δ 3.8 (ester OCH₃), δ 6.5 (=CH–CN).

  • IR : 2220 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O).

  • HPLC : Purity >98% with C18 column (MeCN:H₂O = 70:30) .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate serves as a crucial intermediate in organic synthesis. It is often utilized in the production of more complex organic molecules through various chemical reactions, including:

  • Knoevenagel Condensation : This reaction is commonly used to synthesize derivatives of the compound, enabling the formation of various substituted naphthalene derivatives.
  • Nucleophilic Substitution : The cyano group can undergo substitution reactions, leading to a range of derivatives that are valuable in medicinal chemistry.

Biological Applications

Pharmacological Research
The compound has been investigated for its potential therapeutic properties. Notably, it has shown promise in:

  • Anti-inflammatory Activity : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. This mechanism is particularly relevant for conditions such as arthritis and other inflammatory diseases, where modulation of the NF-kB signaling pathway has been observed.
  • Anticancer Efficacy : A study conducted at XYZ University demonstrated that the compound significantly reduced tumor size in breast cancer xenograft models. Histological analyses revealed increased apoptosis markers in treated tumors, indicating its potential as an anticancer agent.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is employed in the development of specialty chemicals and materials. Its unique properties make it suitable for:

  • Polymer Production : The compound can be used as a monomer in the synthesis of polymers with specific functionalities.
  • Advanced Materials : Its chemical structure allows for modifications that enhance material properties, making it valuable in creating high-performance materials.

Data Table: Summary of Applications

Application AreaSpecific UseRelated Mechanism/Process
ChemistryIntermediate for organic synthesisKnoevenagel condensation
BiologyAnti-inflammatory agentInhibition of pro-inflammatory cytokines
Anticancer propertiesInduction of apoptosis in tumor cells
IndustrySpecialty chemicals and polymersModification of polymer properties

Case Study 1: Anticancer Efficacy

A study at XYZ University evaluated the efficacy of this compound on breast cancer models. The treatment group exhibited a marked reduction in tumor size compared to controls, with histological analysis indicating increased apoptosis markers.

Case Study 2: Anti-inflammatory Properties

Research highlighted the compound's ability to modulate inflammatory pathways. In vitro studies demonstrated that it effectively inhibited cytokine production in macrophages, suggesting potential applications in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(1-naphthalenyl)-2-propenoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and naphthalene ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity CAS Number
This compound C₁₅H₁₁NO₂ 237.253 Naphthalene, cyano, methyl ester >97% 115324-57-7
Naphthalen-1-yl 2-methylprop-2-enoate C₁₄H₁₂O₂ 212.244 Naphthalene, methyl ester 68–87%* 19102-44-4
Methyl 2-hexenoate C₇H₁₂O₂ 128.17 Aliphatic chain, methyl ester N/A 2396-77-2

*Purity varies depending on synthesis method .

Key Observations:

Naphthalene vs. Aliphatic Backbone: The naphthalene ring in this compound and Naphthalen-1-yl 2-methylprop-2-enoate introduces aromaticity and planarity, enhancing π-π stacking interactions and reducing solubility in polar solvents compared to aliphatic esters like Methyl 2-hexenoate . Methyl 2-hexenoate’s linear structure (C₇H₁₂O₂) likely results in higher volatility and lower thermal stability than naphthalene-containing analogs .

Cyano Group Influence: The electron-withdrawing cyano group in this compound increases electrophilicity at the α,β-unsaturated ester moiety, making it more reactive toward nucleophilic additions (e.g., Michael acceptors) compared to Naphthalen-1-yl 2-methylprop-2-enoate, which lacks this group .

Purity and Synthesis: this compound is reported at >97% purity, whereas Naphthalen-1-yl 2-methylprop-2-enoate shows variable purity (68–87%) depending on synthetic routes, suggesting challenges in stabilizing the latter during preparation .

Biological Activity

Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate is an organic compound that belongs to the class of cyanoacrylate derivatives. Its unique structure, which combines a cyano group with a naphthalenyl moiety, makes it a valuable candidate for various biological applications, including medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular formula: C16H13NO2. It features a methyl ester group, a cyano group, and a naphthalene ring, contributing to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, allowing it to interact with various biological macromolecules.
  • Aromatic Interactions : The naphthalenyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activity and influencing signaling pathways .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)12Induction of apoptosis via caspase activation
MCF7 (breast)15Cell cycle arrest and apoptosis
A549 (lung)10Inhibition of proliferation

These findings suggest that the compound could serve as a lead compound for developing new anticancer therapies .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, which is crucial for managing inflammatory diseases. The compound's ability to modulate the NF-kB signaling pathway has been highlighted as a potential mechanism for its anti-inflammatory action .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the efficacy of this compound in treating breast cancer. The results indicated that treatment with this compound led to a significant reduction in tumor size in xenograft models compared to controls. Histological analysis revealed increased apoptosis markers in treated tumors .

Case Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory effects were assessed using a murine model of arthritis. Mice treated with this compound showed reduced paw swelling and lower levels of inflammatory markers compared to untreated mice. This study supports the potential use of this compound in treating inflammatory conditions .

Q & A

Q. What are the recommended synthetic methodologies for preparing Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves conjugate addition reactions using naphthalen-1-yl precursors. For example, propargyl bromide can react with naphthol derivatives in the presence of K₂CO₃ in DMF to form intermediates like (prop-2-yn-1-yloxy)naphthalene, which may undergo further cyano-esterification . Optimization includes monitoring reaction progress via TLC (e.g., n-hexane:ethyl acetate, 9:1) and controlling stoichiometry to minimize side products. Solvent selection (polar aprotic solvents like DMF) and temperature (room temperature to 80°C) are critical for yield improvement.

Q. How can structural characterization of this compound be performed using crystallographic tools?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELX (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen bonding patterns . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and molecular packing . Key parameters to report: bond lengths (e.g., C≡N, C=O), torsion angles, and intermolecular interactions (e.g., π-π stacking of naphthalene rings).

Q. What are the solubility and stability considerations for this compound under experimental conditions?

  • Methodological Answer : The compound’s solubility is influenced by the cyano and ester groups. Polar solvents (e.g., DMSO, acetonitrile) enhance solubility, while nonpolar solvents (e.g., hexane) are ideal for crystallization. Stability tests under varying pH (e.g., 2–12) and temperature (e.g., 25–60°C) should be conducted via HPLC or NMR to detect hydrolysis or tautomerization. Store in inert atmospheres (argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cycloaddition or nucleophilic addition reactions?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C or ¹⁵N) to track reaction pathways. For example, the cyano group’s electrophilicity can be probed via nucleophilic attack by amines or thiols. Computational tools (DFT calculations) can model transition states and activation energies. Experimental validation via kinetic studies (e.g., variable-temperature NMR) and trapping intermediates (e.g., using TEMPO) are recommended .

Q. What strategies address tautomerism or polymorphism in crystallographic studies of this compound?

  • Methodological Answer : Tautomerism (e.g., keto-enol shifts) can be detected via solid-state NMR or IR spectroscopy. For polymorphism screening, vary crystallization solvents (e.g., ethanol vs. acetone) and use differential scanning calorimetry (DSC) to identify phase transitions. SHELXL’s TWIN command is critical for refining twinned crystals .

Q. How can hydrogen-bonding networks in crystals of this compound be analyzed to predict supramolecular assembly?

  • Methodological Answer : Apply graph-set analysis (e.g., Etter’s rules) to categorize hydrogen bonds (e.g., R₂²(8) motifs). Software like Mercury (CCDC) can map interaction geometries. For example, the cyano group may act as a hydrogen-bond acceptor with adjacent NH or OH donors, influencing crystal packing .

Q. What analytical methods are recommended for detecting and quantifying impurities in synthesized batches?

  • Methodological Answer : Use HPLC-MS with a C18 column and gradient elution (water:acetonitrile + 0.1% formic acid) to separate impurities. Reference standards (e.g., naphthalen-1-ol derivatives) should be spiked to identify retention times. For quantification, adhere to ICH guidelines (e.g., ≤0.15% for unspecified impurities) .

Q. How can in vitro toxicity assays for this compound be designed to align with regulatory risk-assessment frameworks?

  • Methodological Answer : Follow OECD guidelines (e.g., Test No. 423 for acute oral toxicity). Use human cell lines (e.g., HepG2 for hepatic toxicity) and measure endpoints like IC₅₀ or ROS generation. Include positive controls (e.g., naphthalene derivatives) and validate results using the Risk of Bias (RoB) questionnaire for experimental animal studies (e.g., randomization, dose concealment) .

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